Mibampator
Overview
Description
Mibampator, also known by its developmental code name LY-451395, is a positive allosteric modulator of the AMPA receptor, an ionotropic glutamate receptor. This compound was under development by Eli Lilly for the treatment of agitation and aggression in Alzheimer’s disease but was never marketed . This compound belongs to the biarylpropylsulfonamide group of AMPA receptor positive allosteric modulators, which also includes LY-404187, LY-503430, and PF-04958242 .
Chemical Reactions Analysis
Mibampator undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mibampator has been primarily studied for its potential therapeutic effects in treating neuropsychiatric symptoms such as agitation and aggression in Alzheimer’s disease . Although it did not demonstrate significant cognitive improvement in patients, it showed improvements in neuropsychiatric measures . Additionally, this compound has been evaluated for its effects on working memory impairments induced by ketamine in nonhuman primate models .
Mechanism of Action
Mibampator acts as a positive allosteric modulator of the AMPA receptor, enhancing the receptor’s response to glutamate, an excitatory neurotransmitter . This modulation leads to increased synaptic transmission and potentiation of excitatory signals in the brain. The molecular targets involved include the AMPA receptors, which are crucial for synaptic plasticity and cognitive functions .
Comparison with Similar Compounds
Mibampator is part of the biarylpropylsulfonamide group of AMPA receptor positive allosteric modulators. Similar compounds include:
- LY-404187
- LY-503430
- PF-04958242
These compounds share a similar mechanism of action but differ in their potency and impact on AMPA receptor signaling . This compound is considered a “high-impact” AMPA receptor potentiator, capable of eliciting more robust increases in AMPA receptor signaling compared to “low-impact” potentiators like CX-516 and farampator (CX-691, ORG-24448) .
Properties
IUPAC Name |
N-[(2R)-2-[4-[4-[2-(methanesulfonamido)ethyl]phenyl]phenyl]propyl]propane-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4S2/c1-16(2)29(26,27)23-15-17(3)19-9-11-21(12-10-19)20-7-5-18(6-8-20)13-14-22-28(4,24)25/h5-12,16-17,22-23H,13-15H2,1-4H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRDYYKSPCRXAJ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190977 | |
Record name | Mibampator | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375345-95-2 | |
Record name | Mibampator [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375345952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mibampator | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12717 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mibampator | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIBAMPATOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9V5BW73UU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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